molecular formula C7H10O7 B1235101 (1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid

(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid

Cat. No.: B1235101
M. Wt: 206.15 g/mol
InChI Key: OEJZZCGRGVFWHK-WVZVXSGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-homoisocitric acid is a homoisocitric acid. It is a conjugate acid of a (-)-homoisocitrate(3-).

Scientific Research Applications

Stereocontrolled Synthesis

(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid and its derivatives play a significant role in stereocontrolled synthesis. For instance, Darley et al. (2003) discuss the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in the methylcitrate cycle in bacteria and fungi, starting from lactic acid. This demonstrates the acid's importance in synthesizing biologically active isomers for microbiological studies (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).

Hydrolysis Studies

Finn et al. (1984) identified 1-Amino-4-hydroxybutan-2-one as a major product from the hydrolysis of clavulanic acid in various solutions, indicating the potential for this compound in understanding hydrolysis mechanisms of complex organic compounds (Finn, Harris, Hunt, & Zomaya, 1984).

Malic Acid Production

Dai et al. (2018) highlight the role of malic acid, closely related to this compound, in industrial applications. Malic acid is used as a precursor for chemicals in the food, pharmaceutical, and chemical industries, with biological production routes such as fermentation becoming increasingly significant (Dai, Zhou, Zhang, Gu, Yang, Zhang, Dong, Ma, Fang, & Jiang, 2018).

Analysis in Medical Diagnostics

Podebrad et al. (1999) describe the use of methylcitric acid (structurally similar to this compound) in diagnosing metabolic diseases. They highlight its role as a diagnostic marker in conditions such as propionic acidemia and methylmalonic aciduria, using enantioselective multidimensional gas chromatography-mass spectrometry for analysis (Podebrad, Heil, Scharrer, Feldmer, Schulte-Mäter, Mosandl, Sewell, & Böhles, 1999).

Properties

Molecular Formula

C7H10O7

Molecular Weight

206.15 g/mol

IUPAC Name

(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/t3-,5+/m0/s1

InChI Key

OEJZZCGRGVFWHK-WVZVXSGGSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H]([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(C(C(=O)O)O)C(=O)O

Synonyms

1-hydroxy-1,2,4-butanetricarboxylic acid
homoisocitrate
homoisocitric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid
Reactant of Route 2
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid
Reactant of Route 3
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid
Reactant of Route 4
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid
Reactant of Route 5
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid
Reactant of Route 6
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid

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